Dihydroartemisinic acid
Overview
Description
Synthesis Analysis
DHAA can be synthesized through various methods, including a four-step process from artemisitene, derived from artemisinin, indicating the interconnected nature of these compounds within the Artemisia annua plant. Another approach involves the asymmetric synthesis of enantiopure DHAA from (R)-citronellal, showcasing the advancements in achieving high stereocontrol in its synthesis (Sy & Brown, 2001); (Rej, Acharyya, & Nanda, 2016).
Molecular Structure Analysis
The molecular structure of DHAA is central to its reactivity and function. Its structure allows for specific chemical transformations, such as the spontaneous autoxidation to artemisinin, a reaction critical for its biological application. This process illustrates the unique reactivity of the DHAA molecule under oxidative conditions (Sy & Brown, 2002).
Chemical Reactions and Properties
DHAA undergoes various chemical reactions, including autoxidation, which leads to the formation of artemisinin and other products. The mechanism of this transformation involves multiple steps, highlighting the chemical complexity and the reactivity of DHAA towards oxygen and other reagents (Sy & Brown, 2002).
Physical Properties Analysis
While specific details on the physical properties of DHAA such as melting point, solubility, and stability are less commonly reported, its synthesis and transformation reactions suggest that these properties are influenced by its functional groups and molecular structure. Its physical properties are essential for its isolation and purification from synthesis or natural extracts.
Chemical Properties Analysis
The chemical properties of DHAA, including its reactivity towards oxidation and its role as a precursor to artemisinin, are well-documented. Its ability to undergo spontaneous conversion to artemisinin through a series of oxidative steps is a remarkable feature that underscores its importance in the biosynthesis pathway of artemisinin and related compounds (Sy & Brown, 2002).
Scientific Research Applications
Biosynthesis and Conversion to Artemisinin
Dihydroartemisinic acid (DHAA) is a key natural product from Artemisia annua, identified as a precursor in the biosynthesis of artemisinin, a potent antimalarial compound. Research has shown that DHAA can nonenzymatically convert to artemisinin under specific conditions, suggesting a potential for enhancing artemisinin production through manipulating DHAA levels (Wallaart et al., 1999). The mechanisms of this conversion involve complex reactions, including C–C bond cleavage and hydroperoxide incorporation (Varela et al., 2019).
Autoxidation and Natural Product Formation
DHAA undergoes autoxidation to form artemisinin and other natural products. The autoxidation process is a multi-step transformation involving initial reaction with oxygen, Hock cleavage, oxygenation, and cyclization (Sy & Brown, 2002). The study of these processes has implications for understanding the biosynthesis of various natural products and optimizing their production.
Enhancing Understanding of Biochemical Reactions
Studies on DHAA also contribute to a deeper understanding of biochemical reactions in natural product synthesis. For instance, the research on 2,3-didehydrodihydroartemisinic acid, a DHAA derivative, reveals insights into the endoperoxide-forming cascade reaction and other spontaneous aromatization processes in plant natural products (Varela et al., 2022).
Role in Pharmacology and Medicine
Beyond its role in the biosynthesis of artemisinin, DHAA has also been studied for its potential applications in pharmacology and medicine. For example, dihydroartemisinin, derived from DHAA, has been investigated for its effects on osteoporosis and osteoclast formation, demonstrating potential therapeutic applications beyond malaria treatment (Zhou et al., 2016).
Biotransformation Studies
Biotransformation studies of DHAA in plant cell cultures have furthered our understanding of its conversion to various derivatives, offering insights into the potential for developing novel biotechnological approaches for natural product synthesis (Zhu et al., 2010).
Safety And Hazards
Future Directions
Direct bioproduction of DHAA rather than AA (artemisinic acid), as suggested by previous work would decrease the cost of semi-biosynthesis artemisinin by eliminating the step of initial hydrogenation of AA . This work provides a novel way to increase the production of artemisinin per cultivated area and to reduce artemisinin production costs by recycling its commercial waste to obtain DHAA, an immediate precursor of artemisinin .
properties
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAZEJXUVDYHI-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroartemisinic acid | |
CAS RN |
85031-59-0 | |
Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.